Abrusogenin

Description

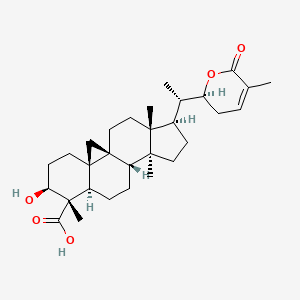

Structure

3D Structure

Properties

CAS No. |

124962-07-8 |

|---|---|

Molecular Formula |

C30H44O6 |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |

InChI |

InChI=1S/C30H44O5/c1-17-6-7-20(35-24(17)32)18(2)19-10-12-27(4)21-8-9-22-28(5,25(33)34)23(31)11-13-29(22)16-30(21,29)15-14-26(19,27)3/h6,18-23,31H,7-16H2,1-5H3,(H,33,34)/t18-,19+,20-,21-,22-,23-,26+,27-,28-,29+,30-/m0/s1 |

InChI Key |

NXMRMNOPYPGVLG-IHYQVECHSA-N |

SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Abrusogenin |

Origin of Product |

United States |

Foundational & Exploratory

Abrusogenin natural source and plant origin

An In-Depth Technical Guide to Abrusogenin: Natural Source, Plant Origin, and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring cycloartane-type triterpenoid aglycone.[1] As a saponin-derived compound, it is the non-sugar component of several sweet-tasting glycosides known as abrusosides.[1] Recent studies have highlighted its potential pharmacological activities, particularly its moderate cytotoxicity against various cancer cell lines, making it a molecule of interest for further investigation in drug discovery and development.[2] This technical guide provides a comprehensive overview of the natural source of this compound, its plant origin, detailed experimental protocols for its isolation, and an exploration of its potential biological signaling pathways.

Plant Origin and Natural Source

2.1 Plant Species: Abrus precatorius Linn.

This compound is naturally sourced from Abrus precatorius, a plant belonging to the Fabaceae (legume) family.[1][3] Commonly known as Rosary Pea, Crab's eye, or Jequirity, this perennial climbing vine is native to India and is widespread in tropical and subtropical regions worldwide.[3] The plant is recognized for its distinctive seeds, which are bright red with a black spot, and contain the highly toxic protein abrin.[1] However, other parts of the plant, including the leaves, stems, and pericarp (fruit wall), are rich sources of various bioactive compounds, including this compound.[1][2][3]

2.2 Location within the Plant

This compound has been successfully isolated from several parts of the Abrus precatorius plant:

-

Leaves and Stems: These parts are a significant source of abrusosides, the glycoside forms of this compound.[2]

-

Pericarp: The fruit's outer wall has been shown to yield this compound directly through extraction.[1][4]

Quantitative Data on Extraction and Isolation

The yield of this compound and its precursor extracts can vary depending on the plant part used and the extraction methodology. The following tables summarize quantitative data from cited studies.

Table 1: Crude Extract Yield from Abrus precatorius

| Plant Part | Starting Material (Dry Wt.) | Extraction Solvent | Crude Extract Yield | Reference |

| Pericarp | 27.22 g | Dichloromethane | 0.90 g | [1][4] |

| Seeds | 33.35 g | Dichloromethane | 0.87 g | [1][4] |

| Peduncle | 7.40 g | Dichloromethane | 0.13 g | [1][4] |

| Leaves & Stems | 8.0 kg | 95% Ethanol | 161.7 g (combined EtOAc and n-butanol fractions) | [2] |

Table 2: Isolated this compound Yield

| Plant Part | Starting Material (Dry Wt.) | Extraction Method | Final Yield of this compound | Reference |

| Pericarp | 27.22 g | Dichloromethane extraction followed by silica gel chromatography | 25 mg | [1] |

| Leaves & Stems | 8.0 kg | Ethanol extraction, liquid-liquid partitioning, and repeated column chromatography | Not explicitly quantified for this compound alone | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation of this compound. Below are protocols derived from published literature.

4.1 General Experimental Workflow

The isolation of this compound typically follows a multi-step process involving extraction, fractionation, and purification.

Caption: General workflow for isolating this compound.

4.2 Protocol 1: Isolation from Abrus precatorius Pericarp

This protocol is adapted from Ragasa et al. (2013).[1][4]

1. Plant Material Preparation:

- Air-dry the pericarp of Abrus precatorius (e.g., 27.22 g).

- Grind the dried pericarp into a fine powder using a blender.

2. Extraction:

- Soak the powdered pericarp in dichloromethane (CH₂Cl₂) for three days at room temperature.

- Filter the mixture to separate the solvent extract from the plant residue.

- Concentrate the filtrate under vacuum to yield the crude dichloromethane extract (e.g., 0.90 g).

3. Chromatographic Fractionation:

- Subject the crude extract to silica gel column chromatography.

- Elute the column with a gradient of increasing acetone concentration in dichloromethane (starting from 10% acetone and increasing in 10% increments).

- Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

4. Purification:

- Combine the fractions containing the compound of interest based on TLC analysis.

- Re-chromatograph the combined fractions using a suitable solvent system (e.g., 15% acetone in dichloromethane) to afford pure this compound (e.g., 25 mg).

5. Structure Elucidation:

- Confirm the structure of the isolated compound as this compound using extensive 1D (¹H) and 2D (COSY, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy and compare the data with literature values.

4.3 Protocol 2: Isolation from Abrus precatorius Leaves and Stems

This protocol is adapted from Xiao et al. (2012).[2]

1. Plant Material Preparation:

- Air-dry the leaves and stems of Abrus precatorius (e.g., 8 kg).

2. Extraction:

- Extract the dried plant material with 95% Ethanol (EtOH) (e.g., 20 L) three times, with each extraction lasting for 7 days at room temperature.

- Combine the ethanol extracts and evaporate the solvent in vacuo to obtain a concentrated extract.

3. Liquid-Liquid Partitioning:

- Suspend the concentrated extract in water.

- Successively partition the aqueous suspension with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

- Concentrate the EtOAc and n-BuOH fractions separately.

4. Chromatographic Purification:

- Subject the n-BuOH fraction (e.g., 108 g) to repeated column chromatography on silica gel.

- Further purify the resulting fractions using Sephadex LH-20 column chromatography.

- Elute with appropriate solvent systems (e.g., CHCl₃-MeOH mixtures) to isolate various triterpenoids, including this compound.

5. Identification:

- Identify the purified compounds through physical and NMR analysis and by comparison with spectroscopic data reported in the literature.

Biological Activity and Proposed Signaling Pathway

This compound has demonstrated moderate cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), SW1990 (pancreatic), Hela (cervical), and Du-145 (prostate).[2] While the precise molecular mechanism and the specific signaling pathways modulated by this compound to exert its cytotoxic effects are still under investigation, the activities of other well-studied cytotoxic compounds from Abrus precatorius, such as Abrus agglutinin-derived peptides, provide a plausible framework.[5]

These related compounds are known to induce apoptosis through pathways involving the generation of Reactive Oxygen Species (ROS), activation of c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK), and modulation of the Akt/p53 signaling axis.[5] Based on these findings and the general mechanisms of triterpenoid-induced apoptosis, a proposed signaling pathway for this compound is illustrated below.

Caption: Proposed cytotoxic signaling pathway of this compound.

This proposed pathway suggests that this compound may induce apoptosis by:

-

Inducing Oxidative Stress: Increasing the levels of ROS within the cancer cell.

-

Modulating Bcl-2 Family Proteins: Upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.

-

Mitochondrial Disruption: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

-

Caspase Cascade Activation: Released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

-

Modulating Kinase Pathways: Potentially activating stress-related kinases like JNK/p38 and inhibiting survival pathways like Akt.

Conclusion and Future Directions

This compound is a promising bioactive triterpenoid naturally sourced from the leaves, stems, and pericarp of Abrus precatorius. Standard phytochemical techniques, including solvent extraction and column chromatography, can be effectively employed for its isolation. While its cytotoxic properties against cancer cells are established, the precise molecular mechanisms remain a critical area for future research. Elucidating the specific signaling pathways directly modulated by this compound will be essential for understanding its therapeutic potential and for guiding the development of novel anticancer agents. Further studies should focus on identifying its direct molecular targets and validating the proposed apoptotic pathways in various cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Computer-Aided Discovery of Abrus precatorius Compounds With Anti-Schistosomal Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular, Extracellular, and Cytotoxic Effects Of Abrus Agglutinin On Tumor Cells: A Comprehensive Review | The Aggie Transcript [aggietranscript.ucdavis.edu]

- 5. Ruscogenin suppressed the hepatocellular carcinoma metastasis via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Properties of Abrusogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrusogenin, a naturally occurring triterpenoid saponin, is a constituent of Abrus precatorius, a plant recognized in traditional medicine for its diverse therapeutic properties.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacological potential of this compound, with a focus on its anticancer and anti-inflammatory activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Pharmacological Activities

This compound has demonstrated promising biological activities, primarily centered around its cytotoxic effects against various cancer cell lines and its potential to modulate inflammatory pathways. These properties are attributed to the complex chemical structure of triterpenoids, which allows for interaction with a multitude of cellular targets.

Anticancer Activity

This compound has been identified as a potential anticancer agent, exhibiting cytotoxic effects against a range of human cancer cell lines.[2] The mechanism of its anticancer action is believed to involve the induction of apoptosis, or programmed cell death, a critical process in the elimination of malignant cells.

Quantitative Data on Cytotoxicity

The cytotoxic potential of this compound and the related compound Abruslactone A has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |

| This compound | MCF-7 | Breast Cancer | 15.8 | [2] |

| SW1990 | Pancreatic Cancer | 21.3 | [2] | |

| Hela | Cervical Cancer | > 40 | [2] | |

| Du-145 | Prostate Cancer | 25.4 | [2] | |

| Abruslactone A | MCF-7 | Breast Cancer | > 40 | [2] |

| SW1990 | Pancreatic Cancer | 18.5 | [2] | |

| Hela | Cervical Cancer | 23.7 | [2] | |

| Du-145 | Prostate Cancer | 31.2 | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer. Several compounds isolated from Abrus precatorius, including triterpenoid saponins, have demonstrated anti-inflammatory properties.[3][4] While direct quantitative data for this compound's anti-inflammatory activity is limited in the reviewed literature, the known anti-inflammatory effects of triterpenoids suggest that this compound may also possess this property. The potential mechanism of action is likely through the modulation of key inflammatory signaling pathways.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, SW1990, Hela, Du-145)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a well-documented cause of inflammation.

Materials:

-

Bovine serum albumin (BSA) solution (1% w/v)

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound (dissolved in a suitable solvent)

-

Aspirin (as a standard anti-inflammatory drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In separate tubes, prepare the following reaction mixtures:

-

Control: 2.8 mL of PBS + 0.2 mL of BSA solution.

-

Test: 2.8 mL of PBS + 0.2 mL of BSA solution + varying concentrations of this compound.

-

Standard: 2.8 mL of PBS + 0.2 mL of BSA solution + varying concentrations of Aspirin.

-

-

Incubation: Incubate all the tubes at 37°C for 20 minutes.

-

Denaturation: Induce protein denaturation by heating the tubes at 57°C for 3 minutes.

-

Cooling: Cool the tubes to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Data Analysis: The percentage of inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test/standard) / Absorbance of control] x 100.

Potential Signaling Pathways

The pharmacological effects of this compound are likely mediated through its interaction with various intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. Based on the known activities of triterpenoids and extracts from Abrus precatorius, the following pathways are potential targets for this compound.

Apoptosis Induction Pathway

The cytotoxic activity of this compound against cancer cells is likely due to the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Triterpenoids are known to modulate the expression of key apoptotic proteins such as the Bcl-2 family members (Bcl-2, Bax) and caspases.

Caption: Potential intrinsic apoptosis pathway induced by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. Aberrant NF-κB activation is a hallmark of many cancers and inflammatory diseases. Triterpenoids have been shown to inhibit the NF-κB pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its hyperactivation is frequently observed in various cancers. Some triterpenoids have been reported to suppress this pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound, a triterpenoid from Abrus precatorius, exhibits promising pharmacological properties, particularly in the realm of anticancer and anti-inflammatory activities. The available data suggests that its cytotoxic effects are mediated through the induction of apoptosis. While its anti-inflammatory potential is inferred from the activities of related compounds, further investigation is warranted.

Future research should focus on:

-

Comprehensive in vitro and in vivo studies to establish a more detailed pharmacological profile of this compound.

-

Elucidation of the precise molecular mechanisms of action, including the identification of direct cellular targets and the validation of its effects on the signaling pathways outlined in this guide.

-

Quantitative analysis of its anti-inflammatory properties using a broader range of assays.

-

Lead optimization studies to enhance its therapeutic potential and drug-like properties.

A deeper understanding of the pharmacological properties of this compound will be instrumental in harnessing its potential for the development of novel and effective therapies for cancer and inflammatory diseases.

References

- 1. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Abrusogenin and its Glycoside Derivatives (Abrusosides): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrusogenin is a naturally occurring cycloartane-type triterpenoid aglycone found in the plant Abrus precatorius, a legume known for its diverse phytochemical composition.[1][2] This technical guide provides a comprehensive overview of this compound and its glycoside derivatives, the abrusosides, focusing on their chemical properties, biological activities, and the methodologies used for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Abrusosides A-D, which are glycosides of this compound, have garnered interest due to their intensely sweet taste, with potencies ranging from 30 to 100 times that of sucrose.[3] Beyond their sweetness, this compound and its derivatives have demonstrated a range of biological activities, including cytotoxic and antimicrobial effects, suggesting their potential as lead compounds for therapeutic development.[1][2] This guide will delve into the available quantitative data on these activities, provide detailed experimental protocols for their investigation, and explore the potential molecular signaling pathways involved.

Chemical Properties

This compound is a pentacyclic triterpenoid with a cycloartane skeleton. Its glycosidic derivatives, the abrusosides, are formed by the attachment of one or more sugar moieties to the this compound aglycone. The structures of these compounds have been elucidated using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Biological Activities and Quantitative Data

The biological activities of this compound and its glycosides are a subject of ongoing research. While much of the available data pertains to crude extracts of Abrus precatorius, some studies have investigated the effects of the purified compounds. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| This compound | MCF-7 (Breast Cancer) | MTT | Moderately Active | [2] |

| This compound | SW1990 (Pancreatic Cancer) | MTT | Moderately Active | [2] |

| This compound | HeLa (Cervical Cancer) | MTT | Moderately Active | [2] |

| This compound | Du-145 (Prostate Cancer) | MTT | Moderately Active | [2] |

*Specific IC50 values were not provided in the cited literature.

Table 2: Antimicrobial Activity of Abrus precatorius Extracts

| Extract/Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Methanolic root extract | Staphylococcus aureus | Not Specified | 400 | [4] |

| Petroleum ether root extract | Staphylococcus aureus | Not Specified | 440 | [4] |

Table 3: Anti-inflammatory Activity of Abrus precatorius Triterpenoids

| Compound | Model | Effect | Reference |

| Triterpenoid Saponins | Croton oil-induced ear edema in rats | Exhibited anti-inflammatory activity | [5] |

| Acetate derivatives of triterpenoid saponins | Croton oil-induced ear edema in rats | Showed greater inhibition than parent compounds | [5] |

Table 4: Acute Toxicity of Abrus precatorius Leaf Extracts

| Extract | Animal Model | LD50 (mg/kg) | Reference |

| Aqueous Extract | Rat | > 5000 | Not explicitly stated in provided search results |

| 70% Methanol Extract | Rat | 3942 | Not explicitly stated in provided search results |

| Petroleum Ether Extract | Rat | Not specified | Not explicitly stated in provided search results |

| Acetone Extract | Rat | 187 | Not explicitly stated in provided search results |

Note: Abrusosides A-D were found to be neither acutely toxic in mice nor mutagenic.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and abrusosides.

Isolation and Purification of this compound and Abrusosides

A general workflow for the isolation and purification of these compounds from Abrus precatorius is outlined below.

Caption: General workflow for the isolation and purification of this compound and abrusosides.

Protocol Details:

-

Plant Material Preparation: The leaves or pericarp of Abrus precatorius are collected, dried in the shade, and ground into a fine powder.[1]

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as dichloromethane (CH2Cl2) or aqueous ethanol, using methods like maceration or Soxhlet extraction.[1][2]

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.[2]

-

Chromatography: The resulting fractions are subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.[2]

-

Fraction Collection and Monitoring: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.[1]

-

Purification: Fractions with similar TLC profiles are combined and re-chromatographed until pure compounds are obtained.[1]

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, primarily 1D and 2D NMR (e.g., 1H, 13C, COSY, HMBC, HSQC) and mass spectrometry (MS).[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Details:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or abrusosides) and a vehicle control.

-

Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

Formazan Crystal Formation: The plates are incubated for another 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or a solution of sodium dodecyl sulfate - SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for the broth microdilution MIC assay.

Protocol Details:

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).

-

Growth Assessment: After incubation, microbial growth is assessed visually as turbidity. Alternatively, a growth indicator dye like resazurin or INT can be used.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Croton Oil-Induced Ear Edema)

This is a common animal model to assess the topical anti-inflammatory activity of compounds.

Caption: Workflow for the croton oil-induced ear edema assay.

Protocol Details:

-

Animal Preparation: Mice or rats are divided into control and treatment groups.

-

Compound Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is topically applied to the inner surface of the right ear of the animals in the treatment group. The control group receives the vehicle only. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) is also included.

-

Inflammation Induction: Shortly after the compound application, a solution of croton oil in a vehicle is applied to the same ear to induce inflammation.

-

Edema Measurement: After a specific period (typically 4-6 hours), the animals are euthanized, and a standardized circular section is punched out from both the treated (right) and untreated (left) ears.

-

Weight Determination: The weight of each ear punch is measured. The difference in weight between the right and left ear punches is taken as a measure of the edema.

-

Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group to that in the control group.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and abrusosides exert their biological effects are not yet fully elucidated. However, based on the known activities of other triterpenoids and the effects of Abrus precatorius extracts, some potential pathways can be proposed.

Apoptosis Induction in Cancer Cells

The cytotoxic activity of this compound suggests that it may induce apoptosis (programmed cell death) in cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[6]

Caption: General overview of apoptosis signaling pathways potentially targeted by this compound.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of triterpenoids from Abrus precatorius may be mediated through the inhibition of key inflammatory pathways. Chronic inflammation is closely linked to cancer development and progression, often involving transcription factors like NF-κB and STAT3, which regulate the expression of pro-inflammatory cytokines and enzymes such as COX-2.[7][8][9] Triterpenoids are known to modulate these pathways, suggesting a potential mechanism for the anti-inflammatory action of this compound and its derivatives.

Caption: Potential anti-inflammatory mechanism of abrusosides via NF-κB pathway inhibition.

Conclusion and Future Directions

This compound and its glycosidic derivatives, the abrusosides, represent a promising class of natural products with a range of biological activities. While their sweet-tasting properties are well-documented, their potential as cytotoxic and anti-inflammatory agents warrants further investigation. This technical guide has summarized the current knowledge on these compounds, providing a foundation for future research.

Key areas for future investigation include:

-

Quantitative Biological Data: There is a critical need for more quantitative data (IC50, MIC, ED50 values) on purified this compound and individual abrusosides to accurately assess their potency and selectivity.

-

Mechanism of Action: Detailed studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds in cancer and inflammation.

-

Pharmacokinetics: To date, there is a lack of information on the absorption, distribution, metabolism, and excretion (ADME) of this compound and abrusosides.[10] Pharmacokinetic studies are essential to evaluate their drug-like properties and potential for in vivo efficacy.[11][12][13]

-

Structure-Activity Relationship (SAR) Studies: Synthesis of various derivatives of this compound and abrusosides could help in identifying the key structural features responsible for their biological activities and in optimizing their therapeutic potential.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. A new triterpenoid saponin from Abrus precatorius Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of compounds isolated from the aerial parts of Abrus precatorius (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular pathways linking inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular pathways in cancer-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biogem.it [biogem.it]

- 11. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. allucent.com [allucent.com]

- 13. Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Abrusogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the preliminary in vitro studies conducted on Abrusogenin, a triterpenoid isolated from Abrus precatorius. The focus is on its cytotoxic effects against various cancer cell lines. This document summarizes the available quantitative data, outlines the experimental methodology used in the key cited study, and provides a visual representation of the experimental workflow.

Core Findings: Cytotoxicity of this compound

Preliminary in vitro screening has demonstrated that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines. The study by Xiao et al. (2012) provides the most direct evidence of this activity.[1][2]

Data Presentation

The 50% inhibitory concentration (IC50) values of this compound against four cancer cell lines are summarized in the table below. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in vitro.

| Cell Line | Cancer Type | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |

| MCF-7 | Breast Adenocarcinoma | 24.8 | 5-Fluorouracil | 18.2 |

| SW1990 | Pancreatic Adenocarcinoma | 35.4 | Doxorubicin | 0.82 |

| Hela | Cervical Adenocarcinoma | > 50 | 5-Fluorouracil | 22.5 |

| Du-145 | Prostate Carcinoma | 28.2 | Doxorubicin | 1.25 |

Table 1: Cytotoxicity of this compound against various human cancer cell lines as reported by Xiao et al. (2012).[1][2]

Experimental Protocols

The following is a detailed description of the methodology likely employed for the cytotoxicity assessment of this compound, based on standard practices for the MTT assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines: MCF-7, SW1990, Hela, and Du-145.

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Positive controls: 5-Fluorouracil (5-FU) and Doxorubicin (DOX).

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Seeding: Cells were harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well. The plates were then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) and positive controls (5-FU or DOX) were also included.

-

Incubation: The plates were incubated for a further 48 to 72 hours.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: After the 4-hour incubation with MTT, the medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined from the dose-response curves.

Signaling Pathways

Currently, there is a lack of published in vitro studies specifically investigating the signaling pathways modulated by this compound in cancer cells. Further research is required to elucidate the molecular mechanisms underlying its cytotoxic effects.

Mandatory Visualization

The following diagram illustrates the general workflow of the in vitro cytotoxicity testing of this compound.

Experimental workflow for in vitro cytotoxicity assessment of this compound.

References

Known Biological Targets of Abrusogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrusogenin, a triterpenoid saponin isolated from the leaves and stems of Abrus precatorius, has garnered interest for its potential cytotoxic and other biological activities. This technical guide provides a comprehensive overview of the currently known and predicted biological targets of this compound, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing associated molecular interactions and pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, oncology, and drug discovery.

Experimentally Determined Biological Activity

The primary experimentally validated biological effect of this compound is its cytotoxicity against various human cancer cell lines. This activity suggests that this compound may interact with molecular targets essential for cancer cell survival and proliferation.

Cytotoxicity Data

Quantitative analysis of this compound's cytotoxic effects has been determined against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF-7 | Breast Cancer | 8.8 |

| SW1990 | Pancreatic Cancer | 9.2 |

| Hela | Cervical Cancer | >10 |

| Du-145 | Prostate Cancer | 9.5 |

Data sourced from Xiao et al., 2011.

Predicted Biological Targets

Computational studies have been employed to predict potential molecular targets of this compound, offering insights into its possible mechanisms of action and providing avenues for future experimental validation.

Predicted Inhibition of Schistosoma mansoni Purine Nucleoside Phosphorylase (SmPNP)

A molecular docking study has identified this compound as a potential inhibitor of purine nucleoside phosphorylase from Schistosoma mansoni (SmPNP), a parasite responsible for schistosomiasis. This enzyme is crucial for the parasite's purine salvage pathway, making it a promising drug target.

The computational model predicts that this compound binds to the active site of SmPNP through a series of hydrogen bonds and hydrophobic interactions. The stability of this predicted interaction suggests that this compound could serve as a lead compound for the development of novel anti-schistosomal drugs. However, it is crucial to note that this target has not yet been validated through experimental assays.

Below is a diagram illustrating the predicted binding of this compound to the active site of SmPNP.

Signaling Pathways: Current State of Knowledge

As of the latest available research, there is no direct experimental evidence detailing the specific signaling pathways modulated by pure this compound that lead to its observed cytotoxicity. While other compounds isolated from Abrus precatorius, such as Abrin, are known to induce apoptosis through caspase activation and modulation of the Bcl-2 family proteins, similar studies on this compound have not been published.

The observed cytotoxicity of this compound strongly suggests that it may engage with pro-apoptotic or anti-proliferative signaling pathways. Future research, such as Western blot analysis for key apoptotic and cell cycle proteins, is necessary to elucidate the precise mechanism of action.

Below is a generalized diagram of the intrinsic apoptosis pathway, a potential, though unconfirmed, route for this compound-induced cell death.

The Biosynthesis of Abrusogenin in Abrus precatorius: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biosynthetic pathway, experimental methodologies, and quantitative analysis of Abrusogenin, a key cycloartane-type triterpenoid from Abrus precatorius.

Abstract

This compound, a cycloartane-type triterpenoid aglycone found in Abrus precatorius, is the sapogenin of several sweet-tasting glycosides known as abrusosides. The unique chemical structure and biological activities of these compounds have garnered significant interest in the fields of phytochemistry and drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the putative enzymatic pathway from primary metabolites to the final complex triterpenoid structure. It includes a summary of available quantitative data, detailed experimental protocols for extraction, isolation, and characterization, and visual representations of the biosynthetic pathway and experimental workflows to facilitate further research and application.

Introduction

Abrus precatorius L., a member of the Fabaceae family, is a plant known for its diverse phytochemical profile, which includes the highly toxic protein abrin as well as a variety of bioactive triterpenoids.[1] Among these, the cycloartane-type triterpenoid saponins, known as abrusosides, are of particular interest due to their intense sweetness.[2] The aglycone of these saponins is this compound, a complex pentacyclic triterpenoid. Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of these valuable compounds and for the development of novel derivatives with therapeutic applications. This guide synthesizes the current knowledge on the biosynthetic pathway of this compound, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general pathway of triterpenoid synthesis in plants, originating from the mevalonate (MVA) pathway in the cytoplasm. This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

From Isoprenoid Precursors to Squalene

The initial steps of the pathway involve the sequential condensation of IPP and DMAPP units to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce the C30 hydrocarbon, squalene. This linear precursor is the entry point for the biosynthesis of all triterpenoids.

Cyclization of 2,3-Oxidosqualene: The Key Branching Point

Squalene undergoes epoxidation at the C2-C3 double bond, a reaction catalyzed by squalene epoxidase (SQE), to yield 2,3-oxidosqualene. This epoxide is a critical intermediate that serves as the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). The specific OSC involved determines the foundational skeleton of the resulting triterpenoid.

In the case of this compound, which possesses a cycloartane skeleton, the key enzyme is cycloartenol synthase (CAS) . CAS catalyzes the protonation-initiated cyclization of 2,3-oxidosqualene to form the pentacyclic cycloartenol. This distinguishes the pathway from that of other triterpenoids like oleanane or ursane types, which are formed via β-amyrin synthase or α-amyrin synthase, respectively.

Post-Cyclization Modifications: Tailoring the Cycloartane Skeleton

Following the formation of the cycloartenol backbone, a series of extensive post-cyclization modifications occur. These reactions are primarily catalyzed by two major classes of enzymes:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the regio- and stereospecific oxidation of the triterpenoid skeleton, introducing hydroxyl (-OH), carboxyl (-COOH), and other oxygen-containing functional groups. In the biosynthesis of this compound, CYP450s are presumed to be involved in the hydroxylation and oxidation at various positions of the cycloartenol ring structure. While the specific CYP450s from Abrus precatorius have not been functionally characterized for this compound biosynthesis, studies on other plant triterpenoids suggest the involvement of various CYP450 families.[3][4]

-

UDP-dependent Glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the triterpenoid aglycone, forming saponins. In the context of Abrus precatorius, UGTs are responsible for glycosylating this compound to form the various abrusosides.[5] The diversity of abrusosides arises from the action of different UGTs that can attach various sugars at different positions.

While a complete, functionally verified pathway for this compound in A. precatorius is not yet fully elucidated, based on the structure of this compound and the known mechanisms of triterpenoid biosynthesis, a putative pathway can be proposed.

References

- 1. researchgate.net [researchgate.net]

- 2. essencejournal.com [essencejournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Abrusogenin

An In-depth Technical Guide on the Physical and Chemical Properties of Abrusogenin

Introduction

This compound is a naturally occurring triterpenoid saponin aglycone found in Abrus precatorius of the Fabaceae family.[1][2] It is the aglycone component of several sweet-tasting glycosides, known as abrusosides, which have been isolated from the leaves of this plant.[3] While the glycosides are known for their sweetness, this compound itself has garnered interest for its potential cytotoxic properties against various cancer cell lines.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its isolation and characterization, and insights into its biological activities.

Physical and Chemical Properties

This compound is a pentacyclic triterpenoid with a cycloartane skeleton. Its core structure has been elucidated through various spectroscopic techniques. The quantitative physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Appearance | Solid powder | [4] |

| Molecular Formula | C₃₀H₄₄O₆ or C₃₀H₄₄O₅ | [4][6][7] |

| Molecular Weight | 500.68 g/mol or 484.677 g/mol | [4][6] |

| Exact Mass | 500.3138 or 484.318875 g/mol | [4][7] |

| Solubility | Soluble in DMSO | [4] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [4][6] |

| Elemental Analysis | C, 71.97%; H, 8.86%; O, 19.17% (for C₃₀H₄₄O₆) | [4] |

| Purity | >98% | [4] |

Spectroscopic Data

The structure of this compound has been confirmed through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹³C NMR: Spectra have been recorded, often in CDCl₃, to identify the carbon skeleton of the molecule.[7]

-

¹H NMR: Proton NMR data has been used to assign protons to the molecular structure.[3]

-

2D NMR (COSY, NOESY): Techniques such as ¹H-¹H COSY and NOESY have been employed to elucidate the connectivity and spatial relationships of atoms within the molecule.[3][8]

-

IR Spectroscopy: Infrared spectra show characteristic absorption bands, for instance, bands at 3458 cm⁻¹ (OH), 1727 cm⁻¹ (C=O), 1693 cm⁻¹ (C=O), and 1624 cm⁻¹ (C=C) have been reported for related compounds isolated alongside this compound.[5]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the leaves, stems, or pericarp of Abrus precatorius.[3][5] The general workflow involves extraction followed by chromatographic separation.

Methodology:

-

Plant Material Preparation: Air-dried plant material (e.g., leaves and stems) is ground into a powder.[3][5]

-

Extraction: The powdered material is extracted exhaustively with a solvent such as 95% ethanol or dichloromethane (CH₂Cl₂) at room temperature for several days.[3][5] The resulting filtrate is then concentrated under vacuum to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol.[5]

-

Chromatographic Separation: The fractions containing this compound (typically the EtOAc and n-butanol fractions) are subjected to repeated column chromatography.[5]

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, for example, acetone in dichloromethane or ethyl acetate in petroleum ether.[3]

-

Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column to separate compounds based on molecular size.[5]

-

-

Structure Elucidation: The purified compound's structure is confirmed by spectroscopic methods (NMR, MS, IR).[3][5]

References

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Plants containing the triterpenoid saponin abrusogenin, primarily from the Abrus genus, have a long and rich history in traditional medicine across various cultures. This technical guide provides a comprehensive overview of the ethnobotanical uses, chemical properties, and pharmacological activities of these plants, with a specific focus on this compound. It aims to serve as a resource for researchers and drug development professionals by summarizing key data, detailing experimental protocols, and elucidating potential mechanisms of action. This document synthesizes current scientific literature to bridge the gap between traditional knowledge and modern pharmacological research, highlighting the therapeutic potential of this compound and its derivatives.

Introduction

For centuries, traditional medicine systems worldwide have utilized plants from the Abrus genus, most notably Abrus precatorius L., for a wide array of therapeutic purposes.[1][2] These plants are rich in a variety of bioactive compounds, including the characteristic triterpenoid saponin, this compound.[3] While the seeds of Abrus precatorius are notoriously toxic due to the presence of the toxalbumin abrin, other parts of the plant, such as the leaves, roots, and stems, have been safely used in traditional remedies.[1][4] This guide delves into the ethnobotanical applications of this compound-containing plants, with a particular emphasis on the scientific validation of these uses and the therapeutic potential of this compound.

Ethnobotanical Uses of Abrus precatorius

Abrus precatorius, commonly known as Jequirity, Rosary Pea, or Gunja, is a perennial climber found in tropical and subtropical regions.[2] Various parts of this plant have been employed in traditional medicine to treat a multitude of ailments. The leaves, roots, and seeds are the primary parts used for their medicinal properties.[1]

Table 1: Ethnobotanical Uses of Abrus precatorius

| Plant Part | Traditional Use | Preparation Method |

| Roots | Jaundice, hemoglobinuric bile, abdominal pain, tumors, snakebites, cough, bronchitis, hepatitis, nervous disorders, skin infections, scorpion bites.[1][2][5] | Paste, decoction, chewed raw, powdered and mixed with butter.[2][5] |

| Leaves | Fever, cough, cold, tetanus, rabies, scratches, sores, wounds, leucoderma, urticaria, eczema, stomatitis, conjunctivitis, alopecia areata, migraine, lymphomas/leukemia, dysmenorrhea, nerve tonic, swellings, mouth ulcers.[1][2][5][6] | Paste, decoction, chewed.[2][6] |

| Seeds | Tetanus, rabies, leucoderma, worm infection, tuberculosis, painful swellings, purgative, emetic, tonic, antiphlogistic, aphrodisiac, anti-ophthalmic, oral contraceptive, fractures (veterinary).[1] | Powdered, paste (often after a detoxification process).[1] |

It is crucial to note that while the seeds have numerous reported medicinal uses, their high toxicity necessitates detoxification processes, such as boiling in milk or other specific traditional methods (shodhana), before use.[7] The primary toxic component of the seeds is abrin, a toxalbumin, which is distinct from the triterpenoid this compound found in other parts of the plant.[8]

This compound: A Key Bioactive Compound

This compound is a cycloartane-type triterpenoid aglycone that is a key component of several sweet-tasting saponins, known as abrusosides, isolated from the leaves and stems of Abrus precatorius.[9][10]

Chemical Structure

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis.[11]

References

- 1. Anti-inflammatory activity of compounds isolated from the aerial parts of Abrus precatorius (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and MIC analysis of antimicrobial proteins from Cucumis sativus L. seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A New Triterpenoid Saponin from Abrus precatorius Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of the Antimicrobial Activity of the Human Peptide SQQ30 against Pathogenic Bacteria [mdpi.com]

- 7. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the antimicrobial and antibiofilm potency of four essential oils against selected human pathogens using in vitro and in silico approaches | PLOS One [journals.plos.org]

- 11. essencejournal.com [essencejournal.com]

Methodological & Application

Application Note and Protocol: Extraction of Abrusogenin from Abrus precatorius Leaves

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction, isolation, and purification of abrusogenin, a bioactive triterpenoid, from the leaves of Abrus precatorius. This compound and its glycosides, known as abrusosides, have garnered interest for their potential pharmacological activities, including cytotoxic and antimicrobial effects.[1][2] The primary protocol outlines a method involving methanolic extraction followed by solvent-solvent partitioning and column chromatography. An alternative method for direct extraction is also discussed. This guide includes quantitative data from literature on leaf extracts, procedural workflows, and a diagram of the proposed signaling pathway for the cytotoxic action of related triterpenoids.

Introduction

Abrus precatorius, commonly known as rosary pea or jequirity bean, is a plant belonging to the Fabaceae family. While its seeds are notoriously toxic due to the presence of abrin, a toxalbumin, its leaves contain a variety of potentially therapeutic secondary metabolites.[3] Among these are this compound and its associated saponins (abrusosides), which are oleanane-type triterpenoids.[2] Research has indicated that triterpenoid saponins possess a range of biological activities, making this compound a compound of interest for drug discovery and development. This protocol provides a comprehensive methodology for its isolation from the leaf material.

Quantitative Data from Leaf Extracts

The yield and phytochemical content of extracts from Abrus precatorius leaves can vary significantly based on the solvent and extraction method used. The following table summarizes quantitative data reported in the literature for various leaf extracts. Note that these values represent the composition of the crude extracts, not the yield of purified this compound.

| Extraction Solvent | Parameter | Result | Reference |

| 80% Methanol | Total Polyphenols | 1.06 ± 0.06 g/100g | Kotebagilu et al. |

| 80% Methanol | Total Flavonoids | 1.32 ± 0.08 mg/100g | Kotebagilu et al. |

| 80% Methanol | Total Saponins | 0.244 ± 0.01 mg/100g | Kotebagilu et al. |

| Ethanol | Total Phenolic Content | 24.73 ± 0.72 mg/g | Gul et al.[4] |

| Ethyl Acetate | Total Flavonoid Content | 17.16 ± 1.04 mg/g | Gul et al.[4] |

| Aqueous | Total Phenolic Content | 25.48 ± 0.62 mg/g | Gul et al.[4] |

| Methanol | Total Phenolic Content | 709.84 ± 0.168 mg/g | Farhana et al.[4] |

| Methanol | Total Flavonoid Content | 45.32 ± 0.157 mg/g | Farhana et al.[4] |

| Supercritical CO₂ | Essential Oil Yield | 3.91% | Hanif et al.[4] |

Experimental Protocols

Safety Precaution: While the leaves are not as toxic as the seeds, all parts of Abrus precatorius should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All procedures should be conducted in a well-ventilated laboratory or under a fume hood.

Protocol 1: Methanolic Extraction followed by Liquid-Liquid Partitioning

This protocol is designed to first extract a broad spectrum of phytochemicals, including the more polar this compound glycosides (abrusosides), and then isolate the less polar aglycone (this compound) through partitioning and chromatography.

3.1. Materials and Reagents

-

Plant Material: Fresh or shade-dried leaves of Abrus precatorius.

-

Solvents (Analytical Grade): Methanol, Hexane, Ethyl Acetate, Dichloromethane.

-

Equipment: Grinder/blender, Soxhlet apparatus, rotary evaporator, separatory funnel, glassware.

-

Chromatography: Silica gel (60-120 mesh for column), TLC plates (silica gel 60 F254).

-

Reagents: Distilled water, anhydrous sodium sulfate.

3.2. Methodology

Step 1: Preparation of Plant Material

-

Collect healthy, disease-free leaves of Abrus precatorius.

-

Wash the leaves thoroughly with tap water, followed by a rinse with distilled water to remove any debris.[5]

-

Shade-dry the leaves at room temperature for 10-15 days or in a hot air oven at a controlled temperature (40-50°C) until they are brittle.[5][6]

-

Grind the dried leaves into a coarse powder using a mechanical grinder.[5]

-

Store the powdered material in an airtight container in a cool, dry place away from direct sunlight.

Step 2: Soxhlet Extraction

-

Accurately weigh about 50 g of the dried leaf powder and place it in a thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 500 mL of 80% methanol.[5]

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

-

Allow the extraction to proceed for 24-36 hours, or until the solvent in the siphon arm runs clear.[5]

Step 3: Concentration of Crude Extract

-

After extraction, cool the apparatus and collect the methanolic extract from the distilling flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to remove the methanol.[5][6]

-

The resulting dark, viscous crude extract should be weighed and stored at 4°C.

Step 4: Liquid-Liquid Partitioning

-

Suspend the concentrated methanolic extract (e.g., 10 g) in 100 mL of distilled water.[5]

-

Transfer the aqueous suspension to a separatory funnel.

-

First, perform a defatting extraction by adding 100 mL of hexane. Shake vigorously and allow the layers to separate. Collect the lower aqueous layer. Repeat this step twice. Discard the upper hexane layers (which contain non-polar lipids and chlorophyll).[5]

-

To the remaining aqueous layer, add 100 mL of ethyl acetate. Shake vigorously and let the layers separate.

-

Collect the upper ethyl acetate layer. Repeat the extraction with ethyl acetate two more times.

-

Pool the ethyl acetate fractions together. This fraction is expected to contain this compound and other moderately polar compounds.[5]

-

Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness using a rotary evaporator.

Step 5: Purification by Column Chromatography

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15... hexane:ethyl acetate).

-

Collect fractions of 10-20 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Toluene:Ethyl Acetate:Formic Acid 6:3:1 v/v/v or Hexane:Ethyl Acetate mixtures).[7]

-

Combine fractions that show a similar TLC profile for the target compound.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

Step 6: Characterization

-

The structure and purity of the isolated this compound can be confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), by comparing the obtained data with literature values.[2]

Protocol 2: Alternative Direct Extraction with Dichloromethane

This method is adapted from the successful isolation of this compound from the pericarp of A. precatorius and may be suitable for directly extracting the aglycone from the leaves.[2]

-

Soak the air-dried leaf powder in dichloromethane (CH₂Cl₂) for 3 days at room temperature.[2]

-

Filter the mixture and concentrate the filtrate under vacuum to obtain the crude dichloromethane extract.[2]

-

Subject the crude extract to silica gel column chromatography as described in Protocol 1 (Step 5), likely using an acetone-in-dichloromethane gradient for elution.[2]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of this compound.

Proposed Cytotoxic Signaling Pathway

Triterpenoid saponins, the class of compounds to which this compound belongs, are known to exert cytotoxic effects on cancer cells by modulating key signaling pathways that control cell survival and apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis.

References

- 1. Abrus precatorius agglutinin-derived peptides induce ROS-dependent mitochondrial apoptosis through JNK and Akt/P38/P53 pathways in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Abrusogenin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abrusogenin is a triterpenoid saponin aglycone primarily found in the seeds of Abrus precatorius. Due to its potential pharmacological activities, a reliable analytical method for its quantification is essential for research, quality control, and drug development purposes. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a specific, validated method for this compound is not widely available in published literature, this protocol is based on established methods for structurally similar triterpenoid saponins and general chromatographic principles.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of triterpenoid saponins from plant material, which can be adapted for this compound from Abrus precatorius seeds.

Materials:

-

Dried and powdered seeds of Abrus precatorius

-

Methanol, HPLC grade

-

Water, HPLC grade

-

n-Butanol

-

Dichloromethane[1]

-

Solid Phase Extraction (SPE) C18 cartridges

-

Vortex mixer

-

Ultrasonic bath[1]

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material and place it into a flask.

-

Add 20 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes at 50°C.[1]

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Combine all the supernatants.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Evaporate the combined methanol extract to dryness using a rotary evaporator.

-

Redissolve the residue in 50 mL of water.

-

Transfer the aqueous solution to a separatory funnel and extract three times with 50 mL of n-butanol.

-

Combine the n-butanol fractions and evaporate to dryness.

-

-

Solid Phase Extraction (SPE) for Clean-up:

-

Reconstitute the dried n-butanol extract in 5 mL of 10% methanol.

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

-

Elute the this compound-containing fraction with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1.0 mL) of the initial mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Proposed HPLC Method for this compound Analysis

This method is proposed for the quantitative analysis of this compound.

Instrumentation and Conditions:

| Parameter | Proposed Value |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector. |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] |

| Mobile Phase A | 0.1% Formic acid in Water. |

| Mobile Phase B | Acetonitrile. |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35.1-40 min: 30% B (equilibration). |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Injection Volume | 10 µL. |

| Detection Wavelength | 205 nm (as triterpenoid saponins often lack strong chromophores and absorb at low wavelengths).[2] |

Data Presentation

The following tables summarize the target quantitative data for the proposed HPLC method upon validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N > 2000 |

| % RSD of Peak Area | < 2.0% |

| % RSD of Retention Time | < 1.0% |

Table 2: Method Validation Parameters

| Parameter | Target Range/Value |

| Linearity (r²) | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 (Example range, to be determined experimentally) |

| Limit of Detection (LOD) (µg/mL) | To be determined (typically S/N ratio of 3:1) |

| Limit of Quantification (LOQ) (µg/mL) | To be determined (typically S/N ratio of 10:1) |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2.0% |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Analysis.

HPLC Method Development Logic

Caption: HPLC Method Development Strategy.

References

Application Notes: Structure Elucidation of Abrusogenin using NMR Spectroscopy

Introduction

Abrusogenin is a cycloartane-type triterpenoid aglycone isolated from Abrus precatorius, a plant known for its toxic seeds but also for its traditional medicinal uses.[1] this compound is the aglycone of several sweet-tasting triterpene glycosides known as abrusosides.[1] The complex polycyclic structure of this compound, featuring a characteristic cyclopropane ring, multiple stereocenters, and various functional groups, makes its structural elucidation a challenging task. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the molecular structure of such complex natural products. This note describes the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structure determination and assignment of all proton and carbon signals of this compound.

Methodology Overview

The structure of this compound was elucidated through a combination of 1D NMR experiments (¹H and ¹³C) and further confirmed and assigned using a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[1] These techniques collectively provide information on the carbon skeleton, proton environments, direct one-bond C-H attachments, and long-range H-C connectivities, allowing for the complete assembly of the molecular structure.

Data Presentation: NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 600 MHz and 150 MHz, respectively.[1]

Table 1: ¹H NMR Data of this compound (600 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.10 | dd | 2.4, 8.8 |

| H-19a | 0.37 | d | 1.2 |

| H-19b | 0.60 | d | 1.2 |

| H-21 | 0.98 | d | 7.2 |

| H-22 | 4.77 | dd | 4.8, 11.4 |

| H-24 | 6.58 | d | 6.0 |

| H-27 | 1.90 | br s | |

| H-28 | 0.85 | s | |

| H-30 | 1.13 | s |

Table 2: ¹³C NMR Data of this compound (150 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C-3 | 80.25 | CH |

| C-4 | 42.29 | C |

| C-5 | 50.14 | CH |

| C-9 | 31.89 | CH |

| C-10 | 28.24 | C |

| C-13 | 42.19 | C |

| C-14 | 56.75 | C |

| C-17 | 56.04 | CH |

| C-18 | 11.97 | CH₃ |

| C-19 | 19.38 | CH₂ |

| C-20 | 36.14 | CH |

| C-21 | 18.76 | CH₃ |

| C-22 | 75.35 | CH |

| C-23 | 26.04 | CH₂ |

| C-24 | 139.71 | CH |

| C-25 | 128.19 | C |

| C-26 | 166.70 | C (C=O) |

| C-27 | 19.81 | CH₃ |

| C-28 | 19.02 | CH₃ |

| C-29 | 181.51 | C (COOH) |

| C-30 | 29.13 | CH₃ |

Experimental Protocols

1. Isolation of this compound from Abrus precatorius

This protocol is based on the method described by Ragasa et al.[1]

-

Extraction: The pericarp of Abrus precatorius is air-dried and ground. The ground material is then extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude dichloromethane extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of acetone.

-

Fraction Collection and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and may require further re-chromatography using a less polar solvent system (e.g., ethyl acetate in petroleum ether) to yield pure this compound.

2. NMR Sample Preparation

-

Sample Quantity: Weigh approximately 5-10 mg of purified this compound.

-

Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to a clean, dry NMR tube.

-

Dissolution: Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.

3. NMR Data Acquisition

The following are general protocols for acquiring the necessary NMR spectra on a suitable spectrometer (e.g., a 600 MHz instrument).[1]

-

1D ¹H NMR:

-

Load the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

1D ¹³C NMR & DEPT:

-

Tune the probe for ¹³C.

-

Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.

-

Process the data and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

-

2D COSY (Correlation Spectroscopy):

-

Use a standard COSY pulse sequence (e.g., cosygpqf).

-

Acquire the spectrum with a sufficient number of increments in the indirect dimension to achieve good resolution.

-

Process the 2D data to obtain a spectrum showing correlations between J-coupled protons. This helps to identify proton spin systems.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

-

This experiment reveals one-bond correlations between protons and their directly attached carbons.

-

Process the 2D data to create a C-H correlation map.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

-